2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Overview
Description
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that features both imidazo and pyrimidine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a bromophenyl group and a methyl group on the imidazo[1,2-a]pyrimidine core enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, are known for their diverse applications in fields such as medicinal chemistry, clinical drugs, or agricultural chemicals .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit intramolecular charge transfer from a donor to the imidazopyridine acceptor in the excited state . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrimidine biosynthesis is a critical cellular pathway, and any compound interacting with this pathway could have significant downstream effects .
Pharmacokinetics
It’s known that the properties of imidazo[1,2-a]pyridine derivatives can be prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit excellent thermal stability , suggesting that this compound may also possess similar characteristics.
Action Environment
It’s known that the oxidation efficiency of copper(ii)-ligand complexes, which are related to imidazo[1,2-a]pyridine derivatives, depends on several factors, namely the nature of the substituents on the ligands and the anions of the copper salts . This suggests that similar environmental factors could influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with 2-cyanoacetamide under basic conditions to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired product. The reaction conditions often involve heating the mixture to reflux in a solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Comparison with Similar Compounds
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Pyrimidine Derivatives: Compounds like 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine exhibit different pharmacological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other related compounds.
Properties
IUPAC Name |
2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-9-5-6-17-8-12(16-13(17)15-9)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHMAAUXXGSURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592220 | |
Record name | 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-42-7 | |
Record name | 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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